molecular formula C11H9ClN2OS B8584990 N'-(4-chlorophenyl)thiophene-2-carbohydrazide

N'-(4-chlorophenyl)thiophene-2-carbohydrazide

Cat. No.: B8584990
M. Wt: 252.72 g/mol
InChI Key: KMYIMQWOOQCDCX-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

N'-(4-chlorophenyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C11H9ClN2OS/c12-8-3-5-9(6-4-8)13-14-11(15)10-2-1-7-16-10/h1-7,13H,(H,14,15)

InChI Key

KMYIMQWOOQCDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC2=CC=C(C=C2)Cl

solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiOH (2.4 g) in 50 mL water was added to a suspension of 1-(4-chloro-phenyl)hydrazine HCl salt (17.9 g, 100 mmol) in Et2O (300 mL), and the resulting mixture was stirred for 30 minutes. After the mixture became homogenous, the organic layer was separated, and triethylamine (1 eq.) followed by thiophene-2-carbonyl chloride (14.6 g, 100 mmol) were added slowly dropwise at a constant temperature of 0° C. The mixture was stirred for additional 1 hour at room temperature, and then the organic layer was diluted with ethyl acetate (100 mL), washed with brine, and dried over Na2SO4. The crude N′-(4-chlorophenyl)thiophene-2-carbohydrazide (24 g) obtained after the removal of the solvent was used in the next step without further purification.
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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